[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1249379-48-3
VCID: VC4304046
InChI: InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2
SMILES: C1CC1CN2C=C(N=N2)CO
Molecular Formula: C7H11N3O
Molecular Weight: 153.185

[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol

CAS No.: 1249379-48-3

Cat. No.: VC4304046

Molecular Formula: C7H11N3O

Molecular Weight: 153.185

* For research use only. Not for human or veterinary use.

[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol - 1249379-48-3

Specification

CAS No. 1249379-48-3
Molecular Formula C7H11N3O
Molecular Weight 153.185
IUPAC Name [1-(cyclopropylmethyl)triazol-4-yl]methanol
Standard InChI InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2
Standard InChI Key HNXRQMMTOQVNIW-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(N=N2)CO

Introduction

The compound “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to the class of 1,2,3-triazoles, a group of heterocyclic compounds widely recognized for their applications in medicinal chemistry, agrochemicals, and material sciences. This specific compound features a cyclopropylmethyl moiety attached to the triazole ring, with a methanol group functionalized at the fourth position. Its unique structure makes it a candidate for various biological and chemical applications.

Synthesis

Although specific synthetic pathways for this compound are not directly available in the provided results, general synthetic strategies for similar 1,2,3-triazoles involve click chemistry. This method typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol,” the synthesis could proceed as follows:

  • Starting Materials:

    • Cyclopropylmethyl azide

    • Propargyl alcohol

  • Reaction Conditions:

    • Copper(I) catalyst (e.g., CuSO₄ + sodium ascorbate)

    • Solvent: Water/tert-butanol mixture

    • Temperature: Room temperature or mild heating

  • Mechanism:

    • Formation of a 1,4-disubstituted triazole via azide-alkyne cycloaddition.

    • Functionalization of the alcohol group at the fourth position.

This method is efficient and yields high-purity products.

Medicinal Chemistry

Triazoles are known for their pharmacological properties such as:

  • Antifungal activity (e.g., fluconazole derivatives)

  • Antibacterial and antiviral properties

  • Potential enzyme inhibition

The hydroxymethyl group in “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” could enhance solubility and facilitate binding interactions with biological targets.

Agrochemicals

The structural features of this compound suggest potential use as a precursor or active ingredient in pesticides or herbicides due to its stability and reactivity.

Material Science

Functionalized triazoles are used in polymer chemistry and as ligands in coordination complexes.

Analytical Data

TechniqueExpected Observations
NMR SpectroscopyProton signals from cyclopropane (δ ~0.5–0.9 ppm), methylene (δ ~3–4 ppm), and hydroxymethyl protons (δ ~4–5 ppm).
Mass SpectrometryMolecular ion peak at m/z = 152 confirming molecular weight.
IR SpectroscopyCharacteristic O-H stretch (~3200–3500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

Safety and Handling

While no specific safety data is available for this compound, general precautions for handling triazoles include:

  • Use of gloves and protective eyewear.

  • Avoidance of inhalation or ingestion.

  • Storage in a cool, dry place away from oxidizing agents.

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